Nickel boride (NiB)

Übersicht

Beschreibung

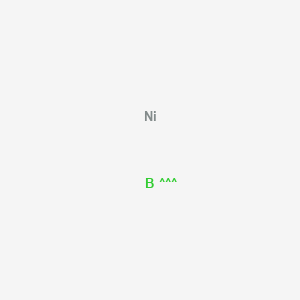

Nickel boride is a material composed chiefly of the elements nickel and boron . It is widely used as a catalyst in organic chemistry . The approximate chemical composition is Ni2.5B . It is typically prepared by reacting a salt of nickel with sodium borohydride . Nickel boride is an efficient catalyst and reducing agent . It is used as a heterogeneous hydrogenation catalyst .

Synthesis Analysis

Nickel boride catalysts are typically prepared by reacting a salt of nickel with sodium borohydride . The P−1 catalyst can be generated by reacting a nickel (II) salt, such as sulfate, chloride, nitrate, or acetate, and sodium borohydride in alkaline aqueous solutions . The product precipitates as a fine, black granular powder . The chemistry is very similar to that of electroless nickel-boron plating .

Molecular Structure Analysis

Nickel boride is an intermetallic compound composed of nickel and boron atoms . It is a hard, brittle material with a metallic luster .

Chemical Reactions Analysis

Nickel boride is an efficient catalyst for methanol electrooxidation into formate with a Faradaic efficiency of nearly 100% . High concentrations of methanol inhibit the phase transition of the electrocatalyst to high-valent electro-oxidation products .

Wissenschaftliche Forschungsanwendungen

Electrocatalysis

Nickel borides are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity. They possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability .

Hydrogen and Oxygen Evolution Reactions

Nickel borides could be a potential catalyst for a broad range of applications such as hydrogenations, electrochemical hydrogen, and oxygen evolution reactions under challenging conditions (such as high pH or high temperatures) .

Water Splitting

Nickel boride/borate amorphous/amorphous heterostructures have been engineered for electrocatalytic water splitting . The heterostructures with the highest nickel content exhibited the highest values of measured current and lowest values of measured resistance .

Energy Storage

Nickel boride has shown superior electrochemical performance in the field of energy storage . However, particle agglomeration and poor conductivity have limited its wider application .

Magnetic Performance

Nickel boride/borate amorphous/amorphous heterostructures have also been studied for their magnetic performance . The heterostructure with the highest nickel content demonstrated better magnetic performance when compared to the other two heterostructures .

Interfacial Engineering

The electron deficient state of B in Ni (BO2)2 amorphous shell will make it easy to accept extra electrons, enhancing the adsorption of OH– at the shell surface. Moreover, Ni (BO2)2 makes strong adhesion between NixB (or β-Ni (OH)2) and graphene and protects the core structure in a stable state, extending the cycle life .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

boranylidynenickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWJUBJKEHXSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065155 | |

| Record name | Nickel boride (NiB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel boride (NiB) | |

CAS RN |

12007-02-2, 11099-25-5, 12007-00-0 | |

| Record name | Nickel boride (Ni3B) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron alloy, nonbase, B,Ni | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11099-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel boride (NiB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel boride (NiB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel boride (NiB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel boride (NiB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)